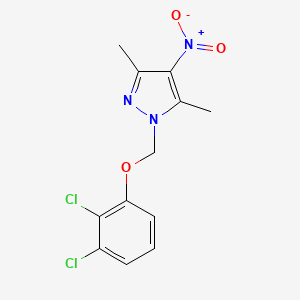![molecular formula C8H13ClN2 B2646608 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride CAS No. 2247104-16-9](/img/structure/B2646608.png)
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of pyrrolodiazepines, which are known for their central nervous system depressant, anti-convulsant, anti-inflammatory, and anti-histamine properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine typically involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole. This reaction yields 2-(1H-1,2,3-benzotriazol-1-yl-methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine . The benzotriazolyl group can then be substituted with various nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite to produce different derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzotriazolyl group in the compound can be replaced by nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Grignard reagents
- Sodium borohydride
- Sodium cyanide
- Triethyl phosphite
These reactions typically occur under mild to moderate conditions, ensuring good yields of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine, which exhibit diverse biological activities .
科学研究应用
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine has several scientific research applications, including:
作用机制
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with various molecular targets and pathways. The compound acts as an inhibitor of enzyme-promoted prostaglandin synthesis and protects against convulsive shock induced by metrazol in mice . It also exhibits sequence-selective DNA binding ability, which contributes to its anti-tumor activity .
相似化合物的比较
Similar Compounds
Similar compounds to 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine include:
- 11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole
- 2-substituted-1-carboxy-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines
- Bromopyrrolodiazepines
Uniqueness
What sets 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine apart from similar compounds is its diverse range of biological activities, including its central nervous system depressant, anti-convulsant, anti-inflammatory, and anti-histamine properties . Additionally, its ability to act as an anti-tumor antibiotic with sequence-selective DNA binding ability and as an antagonist of arginine vasopressin further highlights its uniqueness .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-8-7-9-4-2-6-10(8)5-1;/h1,3,5,9H,2,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGKZNVXFXKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CN2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
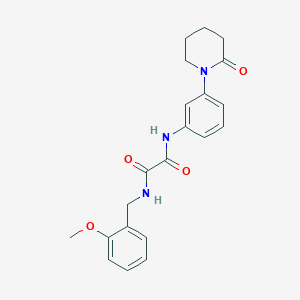
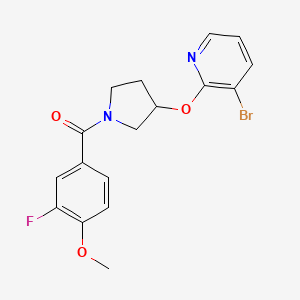
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)
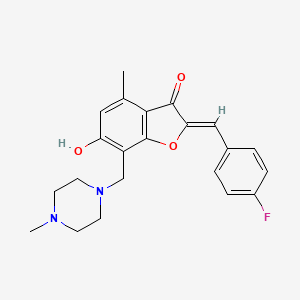

![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)
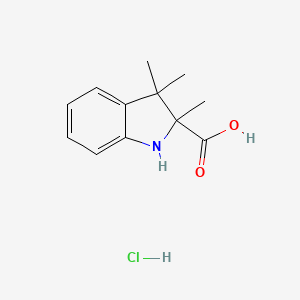
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)
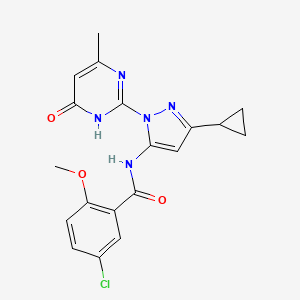
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)
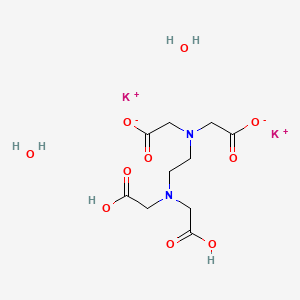
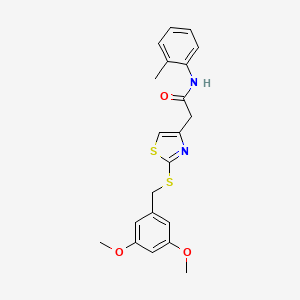
![N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2646547.png)
